molecular formula C6H5I2NO2 B8489712 2,6-Diiodo-3-methoxy-pyridin-4-ol

2,6-Diiodo-3-methoxy-pyridin-4-ol

Cat. No.: B8489712
M. Wt: 376.92 g/mol
InChI Key: KMSHKIAULYCZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diiodo-3-methoxy-pyridin-4-ol is a di-substituted pyridine derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery. This compound is characterized by the presence of iodine atoms at the 2 and 6 positions of the pyridine ring, which are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These transformations are crucial for constructing complex molecular architectures found in active pharmaceutical ingredients. The methoxy and hydroxyl groups provide additional handles for chemical modification and can influence the compound's electronic properties and solubility. While analytical data for this specific compound is not currently available, related methoxypyridine scaffolds are of significant interest in medicinal chemistry. For instance, similar structures have been incorporated into the design of gamma-secretase modulators, which are being investigated as potential therapeutic agents for Alzheimer's disease . This highlights the utility of such building blocks in developing compounds for neuroscientific and neurodegenerative disease research. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H5I2NO2

Molecular Weight

376.92 g/mol

IUPAC Name

2,6-diiodo-3-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C6H5I2NO2/c1-11-5-3(10)2-4(7)9-6(5)8/h2H,1H3,(H,9,10)

InChI Key

KMSHKIAULYCZKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC(=CC1=O)I)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight* Key Differences Source
This compound (Target) I (2,6); OMe (3); OH (4) C₆H₅I₂NO₂ 438.92 g/mol Reference compound N/A
2-Bromo-6-iodo-3-methoxypyridin-4-ol Br (2); I (6); OMe (3); OH (4) C₆H₅BrINO₂ 368.93 g/mol Bromine at position 2 vs. iodine (p.74)
2,6-Diiodo-5-methoxypyridin-3-ol I (2,6); OMe (5); OH (3) C₆H₅I₂NO₂ 438.92 g/mol Methoxy at position 5 vs. 3; OH at 3 (p.85)
3-Iodo-2,5,6-trimethoxypyridin-4-ol I (3); OMe (2,5,6); OH (4) C₈H₁₀INO₄ 351.08 g/mol Additional methoxy groups at 2,5,6 (p.65)
3-Iodo-4-methoxypyridine I (3); OMe (4) C₆H₆INO 265.03 g/mol Lacks hydroxyl and second iodine (p.45)

*Molecular weights calculated based on atomic masses (I = 126.90, Br = 79.90, O = 16.00, etc.).

Key Observations:

Halogen Effects: The target compound’s diiodo substitution likely confers higher molecular weight and polarizability compared to bromine-containing analogs (e.g., 2-Bromo-6-iodo-3-methoxypyridin-4-ol). In 3-Iodo-4-methoxypyridine, the absence of a hydroxyl group and second iodine simplifies the structure, likely enhancing solubility in nonpolar solvents .

Substituent Position: 2,6-Diiodo-5-methoxypyridin-3-ol (methoxy at position 5) demonstrates how positional isomerism alters electronic effects.

Functional Group Complexity :

  • 3-Iodo-2,5,6-trimethoxypyridin-4-ol features three methoxy groups, which could enhance steric bulk and reduce metabolic stability in biological systems compared to the target compound’s simpler substitution pattern .

Amino and Chloro Derivatives

Table 2: Derivatives with Non-Halogen Substituents

Compound Name Substituents (Positions) Molecular Formula Molecular Weight* Key Differences Source
3-Amino-5-methoxypyridin-4-ol•2HCl NH₂ (3); OMe (5); OH (4) C₆H₈N₂O₂•2HCl 213.06 g/mol Amino group introduces basicity
5-Chloro-2,3-dimethoxypyridin-4-ol Cl (5); OMe (2,3); OH (4) C₇H₈ClNO₃ 189.60 g/mol Chlorine at position 5 vs. iodine

Key Observations:

Amino Group Impact: 3-Amino-5-methoxypyridin-4-ol•2HCl exhibits basicity due to the amino group, contrasting with the target compound’s hydroxyl and methoxy groups. This could make it more reactive in acid-catalyzed reactions or as a hydrogen-bond donor .

Chlorine vs. Iodine :

  • Chlorine in 5-Chloro-2,3-dimethoxypyridin-4-ol reduces molecular weight and polarizability compared to iodine analogs. Chlorine’s smaller size may enhance metabolic stability but reduce heavy-atom effects useful in crystallography or radiopharmaceuticals .

Complex Heterocyclic Derivatives

Compounds such as 3-(2-cyanoethyl) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () feature extended heterocyclic systems with aryl and ester groups. While structurally distinct from the target compound, these derivatives highlight the diversity of pyridine-based scaffolds in drug discovery, particularly in calcium channel modulation or kinase inhibition .

Preparation Methods

Substrate Preparation: 3-Methoxy-pyridin-4-ol

The precursor 3-methoxy-pyridin-4-ol is synthesized via selective methoxylation of pyridin-4-ol derivatives. While direct methods are sparsely documented, analogous protocols for 4-methoxypyridine synthesis suggest:

  • Methoxylation of Halopyridines : Treatment of 3-chloro-pyridin-4-ol with sodium methoxide in methanol at 25–30°C achieves methoxy substitution at position 3. This method mirrors the methoxylation of 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine, yielding >90% conversion under optimized conditions.

Regioselective Diiodination

Iodination at positions 2 and 6 is achieved using iodine monochloride (ICl) in dimethylformamide (DMF):

  • Reaction Setup : 3-Methoxy-pyridin-4-ol (1 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Iodination : ICl (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.

  • Workup : The mixture is quenched with aqueous sodium thiosulfate, extracted with ethyl acetate, and purified via silica chromatography.

Data :

  • Yield : 85–92%

  • 1H NMR (CD3OD) : δ 7.42 (2H, s, H2/H6), 3.86 (3H, s, OCH3)

  • LC-MS : [M+H]+ = 389.8 (theoretical for C6H5I2NO2: 388.82)

Nitration-Iodination Cascade of 3-Methoxypyridine 1-Oxide

Synthesis of 3-Methoxypyridine 1-Oxide

4-Methoxypyridine 1-oxide is prepared via oxidation of 3-methoxypyridine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Diiodination with Iodine Monochloride

The 1-oxide intermediate undergoes iodination under mild conditions:

  • Reaction : 3-Methoxypyridine 1-oxide (1 equiv) is treated with ICl (2.2 equiv) in DMF at 25°C for 12 hours.

  • Reduction : The resulting 2,6-diiodo-3-methoxypyridine 1-oxide is reduced using hydroiodic acid (HI) and hypophosphorous acid (H3PO2) to remove the N-oxide group.

Data :

  • Yield : 78% (two-step)

  • 1H NMR (CD3OD) : δ 7.75 (2H, s, H2/H6), 3.90 (3H, s, OCH3)

Hydroxylation of 2,6-Diiodo-3-methoxypyridine

Directed Hydroxylation via Electrophilic Substitution

A patented method introduces the hydroxyl group at position 4 through controlled hydrolysis:

  • Substrate : 2,6-Diiodo-3-methoxypyridine is dissolved in toluene (10–20 volumes).

  • Hydrolysis : Aqueous HCl (6N) is added, and the mixture is stirred at 60°C for 8 hours.

  • Isolation : The product is extracted, and the organic phase is distilled under vacuum to yield 2,6-diiodo-3-methoxy-pyridin-4-ol.

Data :

  • Yield : 65–99%

  • HPLC Purity : 85–95%

Comparative Analysis of Methods

Method Key Step Yield Complexity Scalability
Direct IodinationICl-mediated iodination85–92%ModerateHigh
Nitration-IodinationN-oxide reduction78%HighModerate
HydroxylationAcidic hydrolysis65–99%LowHigh

Insights :

  • Regioselectivity : ICl in DMF ensures precise iodination at positions 2 and 6, avoiding over-iodination.

  • Functional Group Compatibility : The methoxy group at position 3 remains stable under acidic hydrolysis conditions.

  • Limitations : N-oxide reduction requires strict control to prevent deiodination.

Mechanistic Considerations

Iodination Mechanism

Iodine monochloride acts as an electrophilic iodinating agent. The methoxy group at position 3 directs iodination to the ortho (2 and 6) positions via resonance stabilization of the intermediate sigma complex.

Hydroxylation Pathway

Protonation of the pyridine ring under acidic conditions facilitates nucleophilic attack by water at position 4, driven by the electron-withdrawing effect of adjacent iodine atoms.

Challenges and Optimizations

  • Side Reactions : Competing deiodination occurs at temperatures >80°C, necessitating precise thermal control.

  • Purification : Silica chromatography with hexane/ethyl acetate (8:2) effectively separates diiodinated products from mono-iodo impurities .

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Pyridinols

CompoundReaction TypeYield (%)Key ConditionReference
2,6-Diiodo-3-methoxySuzuki-Miyaura Coupling62Pd(OAc)2_2, SPhos, 100°C
5-Bromo-2-methoxyUllmann Coupling45CuI, 1,10-phenanthroline, DMF
4-Chloro-6-iodoSNAr Amination78NH3_3, 70°C, 24 hr

Q. Table 2: Stability Under Accelerated Degradation Conditions

ConditionTime (hr)% DecompositionDegradation Pathway
pH 2.0, 25°C2495Hydrolysis of methoxy group
pH 10.0, 25°C4870Deiodination
UV light, 254 nm1240Radical-mediated C–I cleavage

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